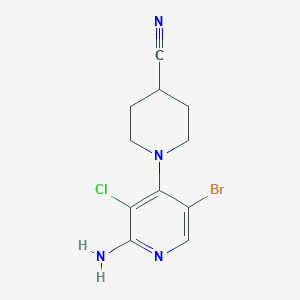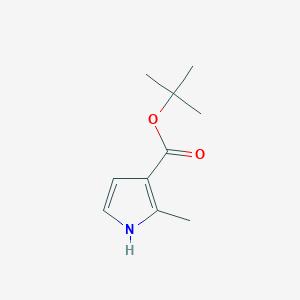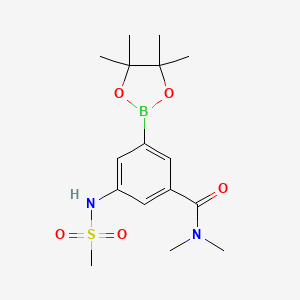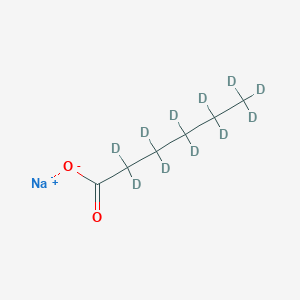![molecular formula C10H17Cl2N3S B1472721 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 2097947-98-1](/img/structure/B1472721.png)
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a five-membered ring containing one sulfur and one nitrogen atom .Chemical Reactions Analysis
Thiazoles are used in the synthesis of various synthetic drugs and appear in the bacitracin, penicillin antibiotics . They are also used as an antidepressant drug (pramipexole), antiulcer agent (nizatidine), anti-inflammatory drug (meloxicam), HIV/AIDS drug (ritonavir), and cancer treatment drug (tiazofurin) .Scientific Research Applications
Nematicidal Activities
Research on azabicyclo derivatives containing a thiazole moiety has demonstrated promising nematicidal activities against pine-wood nematodes (Bursaphelenchus xylophilus). A series of these derivatives were synthesized and evaluated, revealing significant mortality rates against the nematodes at specific concentrations. This highlights the compound's potential for addressing agricultural and forestry challenges posed by these pests (Li et al., 2020).
Antiprotozoal Properties
Studies on bicyclic diamines with an N-methylpiperazinyl group have shown promising antiprotozoal activities, particularly against the multiresistant K1 strain of Plasmodium falciparum and Trypanosoma brucei rhodesiense (STIB 900). Some of the synthesized compounds exhibit significant selectivity and potency, suggesting the potential for these structures in antiprotozoal drug development (Faist et al., 2013).
Synthetic Methodologies and Structural Studies
The synthesis and structural analysis of carbamates derived from azabicyclic chloroformates and primary heterocyclic amines have been extensively studied. These studies provide insights into the conformational preferences of these compounds and their potential applications in developing new chemical entities with biological activities (Iriepa et al., 2004).
Drug Discovery and Development
Research into novel azabicyclic amines and their derivatives has demonstrated significant α7 nicotinic acetylcholine receptor activity. These findings are particularly relevant in the context of drug discovery for treating cognitive deficits in conditions such as schizophrenia. The development of aryl amides from these azabicyclic amines shows potent α7 activity, comparable to existing therapeutic agents, indicating their potential as novel treatments (Walker et al., 2008).
Enzyme Inhibition
Compounds incorporating the azabicyclo[3.2.1]octane skeleton have been identified as potent inhibitors of inducible nitric oxide synthase (NOS) in vitro. These findings are crucial for the development of new therapeutic agents targeting NOS-related pathologies, offering a foundation for further chemical modifications to enhance efficacy and selectivity (Zefirova et al., 2013).
Future Directions
Thiazole derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Mechanism of Action
Target of Action
The primary targets of 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
The exact mode of action of 8-(Thiazol-2-yl)-8-azabicyclo[32It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
The molecular and cellular effects of 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
8-(1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.2ClH/c11-7-5-8-1-2-9(6-7)13(8)10-12-3-4-14-10;;/h3-4,7-9H,1-2,5-6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSLNEMSFVEZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC=CS3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)


![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)
![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)
![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)





![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)

